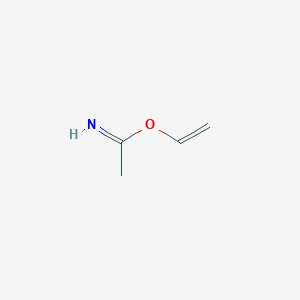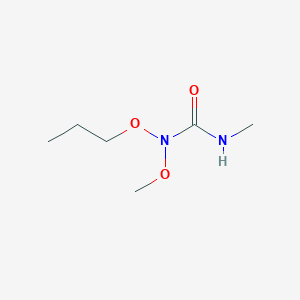
N-Methoxy-N'-methyl-N-propoxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N’-methyl-N-propoxyurea is an organic compound that belongs to the class of ureas It is characterized by the presence of methoxy, methyl, and propoxy groups attached to the urea core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N’-methyl-N-propoxyurea typically involves the reaction of N-methoxy-N-methylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-Methoxy-N’-methyl-N-propoxyurea can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy-N’-methyl-N-propoxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy, methyl, and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
N-Methoxy-N’-methyl-N-propoxyurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methoxy-N’-methyl-N-propoxyurea involves its interaction with specific molecular targets. The methoxy, methyl, and propoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting specific enzymes or interfering with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxy-N-methylacetamide: Similar in structure but with an acetamide group instead of a urea core.
N-Methoxy-N-methylbenzamide: Contains a benzamide group, differing in the aromatic ring structure.
N-Methoxy-N-methyl-2,2,2-trifluoroacetamide: Features a trifluoroacetamide group, adding fluorine atoms to the structure.
Uniqueness
N-Methoxy-N’-methyl-N-propoxyurea is unique due to the combination of methoxy, methyl, and propoxy groups attached to the urea core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
325852-46-8 |
|---|---|
Formule moléculaire |
C6H14N2O3 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1-methoxy-3-methyl-1-propoxyurea |
InChI |
InChI=1S/C6H14N2O3/c1-4-5-11-8(10-3)6(9)7-2/h4-5H2,1-3H3,(H,7,9) |
Clé InChI |
LENRHTOTOJIMDI-UHFFFAOYSA-N |
SMILES canonique |
CCCON(C(=O)NC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



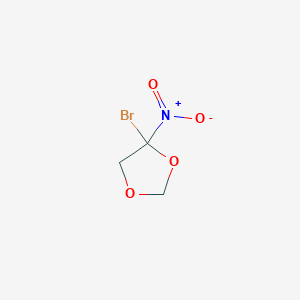
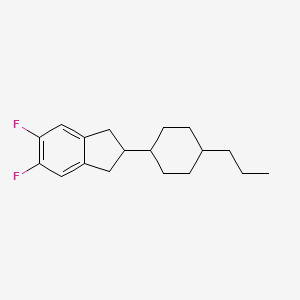
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)


![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)

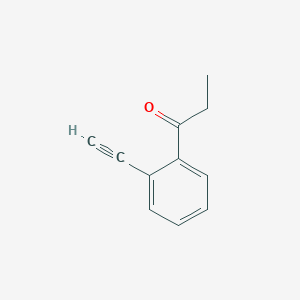

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
